2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine
Overview
Description
2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential use in cancer treatment. This compound is designed to selectively target and kill cancer cells that are located in hypoxic regions of tumors, which are often resistant to conventional therapies.
Mechanism of Action
2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine is a prodrug that is activated in hypoxic conditions, which are commonly found in solid tumors. Under hypoxic conditions, the prodrug undergoes a reduction reaction to release the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). Br-IPM then induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to selectively target hypoxic regions of tumors, which are often resistant to conventional therapies. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition, 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine is its ability to selectively target hypoxic regions of tumors, which can enhance the efficacy of cancer therapies. However, 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has limitations in terms of its stability and toxicity, which can affect its use in lab experiments.
Future Directions
There are several future directions for 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine research. One area of interest is the development of new hypoxia-activated prodrugs that can target a wider range of hypoxic regions in tumors. Another area of interest is the use of 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine in combination with other cancer therapies to enhance their efficacy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine in cancer patients.
Scientific Research Applications
2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has been studied extensively in preclinical and clinical settings for its potential use in cancer treatment. It has been shown to selectively target hypoxic regions of tumors and induce cell death through the release of cytotoxic agents. In addition, 2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine has been found to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-9-8-2-1-3-14-11(8)18-10(9)12(16)15-4-6-17-7-5-15/h1-3H,4-7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOWCRAGUXJVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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